molecular formula C14H18ClNO B3861804 (3-Chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone CAS No. 346696-96-6

(3-Chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone

Cat. No.: B3861804
CAS No.: 346696-96-6
M. Wt: 251.75 g/mol
InChI Key: VWBMOOJUPBOJQW-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone is an organic compound that features a chlorophenyl group and a dimethylpiperidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 3,5-dimethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone
  • (4-(4-(3-Chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)(pyridin-3-yl)methanone
  • 3-chlorophenyl methylcarbamate

Uniqueness

(3-Chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone is unique due to its specific combination of a chlorophenyl group and a dimethylpiperidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(3-chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-10-6-11(2)9-16(8-10)14(17)12-4-3-5-13(15)7-12/h3-5,7,10-11H,6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBMOOJUPBOJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215903
Record name (3-Chlorophenyl)(3,5-dimethyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346696-96-6
Record name (3-Chlorophenyl)(3,5-dimethyl-1-piperidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346696-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(3,5-dimethyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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